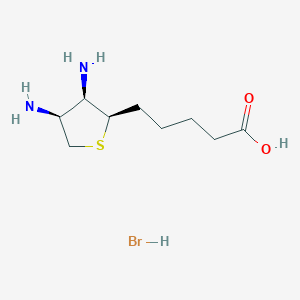
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple amine groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide typically involves multi-step organic synthesis. One common method includes the formation of the tetrahydrothiophene ring through a cyclization reaction, followed by the introduction of amine groups via nucleophilic substitution reactions. The final step often involves the addition of hydrobromic acid to form the hydrobromide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.
化学反応の分析
Types of Reactions
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine groups or the thiophene ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield modified amine groups or a reduced thiophene ring.
科学的研究の応用
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its interaction with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide involves its interaction with specific molecular targets and pathways. The amine groups and the sulfur atom in the thiophene ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie the compound’s effects.
類似化合物との比較
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the functional groups attached to the ring structure.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound has a similar stereochemistry but features a different ring system and functional groups.
Uniqueness
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is unique due to its combination of a tetrahydrothiophene ring and multiple amine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C9H19BrN2O2S |
|---|---|
分子量 |
299.23 g/mol |
IUPAC名 |
5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;/h6-7,9H,1-5,10-11H2,(H,12,13);1H/t6-,7-,9-;/m1./s1 |
InChIキー |
PLWPYUCCJAASAU-JJVRHELESA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br |
正規SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


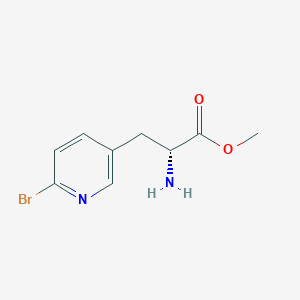
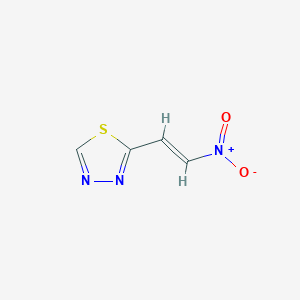
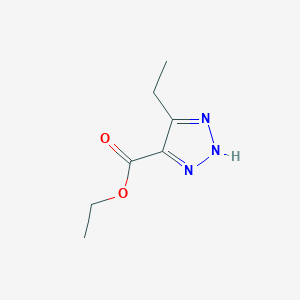
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
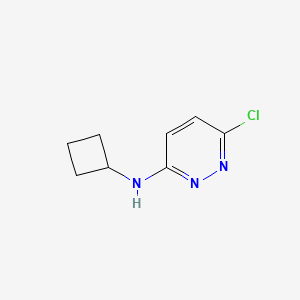
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)


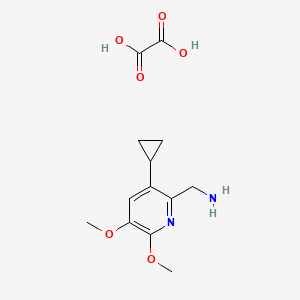
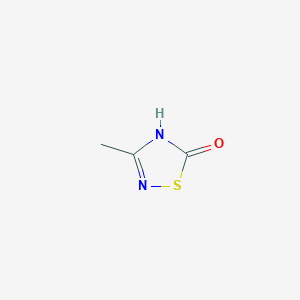
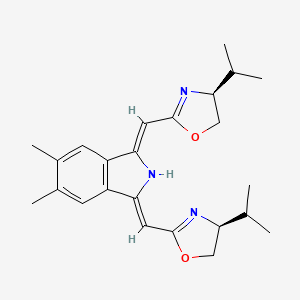
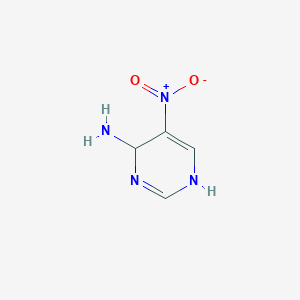
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)

